

ZSQ836: A Technical Guide to its Chemical Structure, Synthesis, and Biological Activity

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Compound of Interest

Compound Name: ZSQ836

Cat. No.: B15581961

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Abstract

ZSQ836 is a novel, orally bioavailable covalent inhibitor of cyclin-dependent kinase 12 (CDK12) and cyclin-dependent kinase 13 (CDK13).[1][2] Developed as a prodrug to enhance pharmacokinetic properties, **ZSQ836** represents a significant advancement in the pursuit of targeted therapies for cancers characterized by dysregulation of transcriptional machinery. This technical guide provides an in-depth overview of the chemical structure, synthesis, and biological activity of **ZSQ836**, with a focus on the experimental details relevant to researchers in the field of drug discovery and development.

Chemical Structure and Properties

ZSQ836 is a complex small molecule with the chemical formula C₂₇H₂₈AsCIN₆OS₂ and a molecular weight of 627.054 g/mol.[2] Its structure is characterized by a core scaffold designed to interact with the ATP-binding pocket of CDK12 and CDK13, linked to an innovative arsenous warhead that forms a covalent bond with a cysteine residue (Cys1039) in the kinase domain.[1][3] The molecule is supplied as a solid and is soluble in DMSO at a concentration of 10 mM.[2]

Table 1: Physicochemical Properties of **ZSQ836**[2]

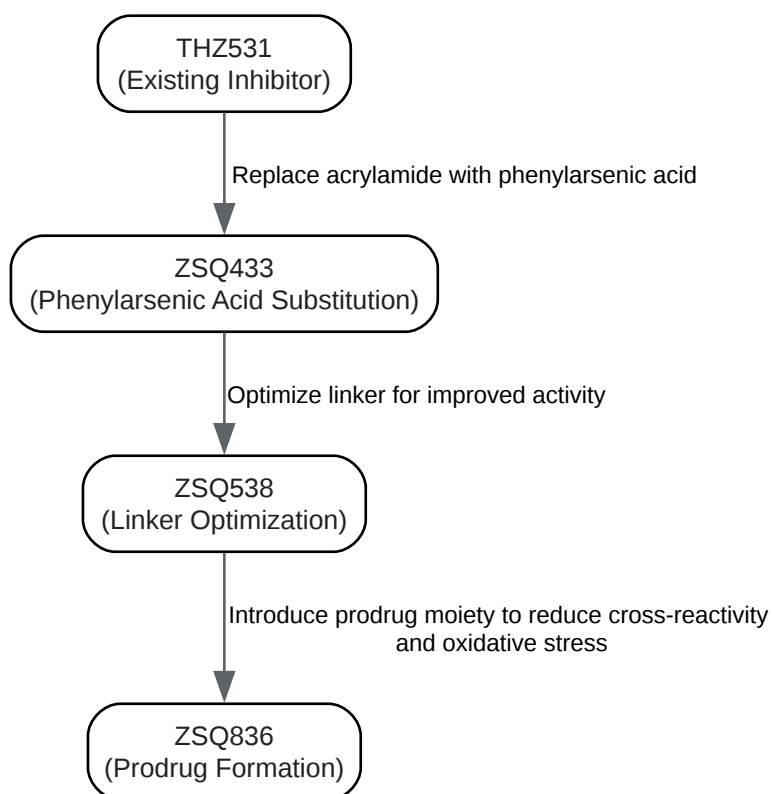
Property	Value
Molecular Formula	C27H28AsCIN6OS2
Molecular Weight	627.054 g/mol
Appearance	Solid
Solubility	10 mM in DMSO
Chemical Name	(R)-N-(4-(1,3,2-dithiarsolan-2-yl)phenyl)-2-(3-((5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl)amino)piperidin-1-yl)acetamide

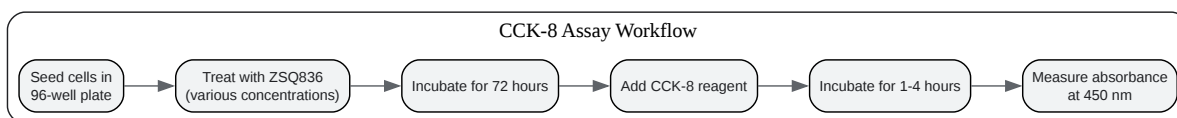
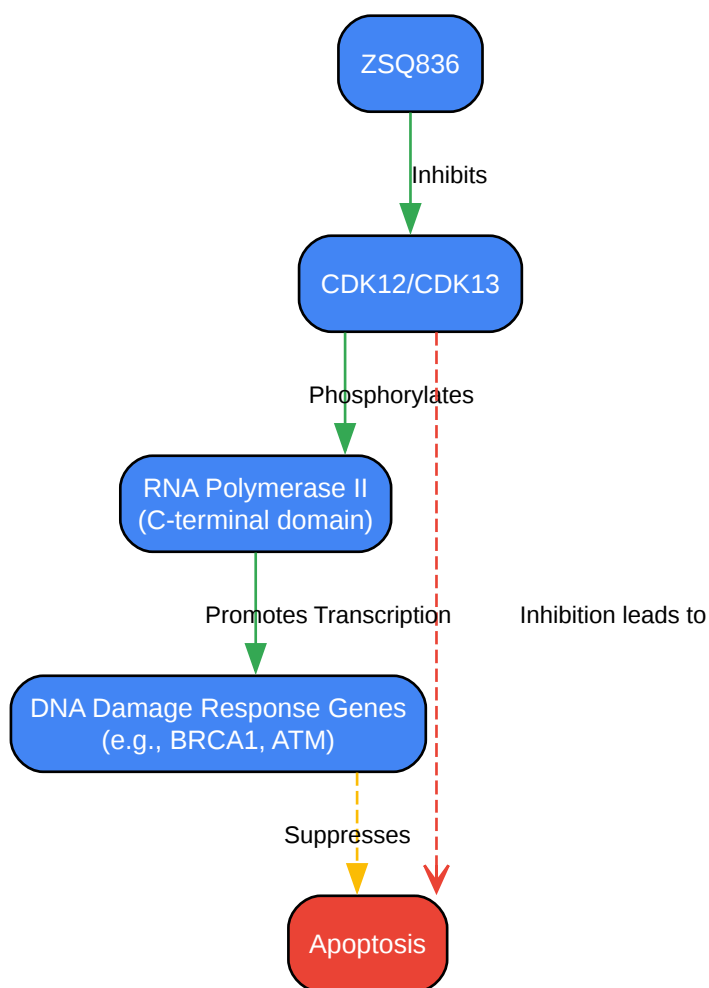
Rationale for Design and Synthesis

The development of **ZSQ836** was a strategic effort to overcome the unfavorable pharmacokinetic profiles of existing CDK12/CDK13 covalent inhibitors, such as THZ531.^[1] The design of **ZSQ836** involved a rational, multi-step approach aimed at improving oral bioavailability while maintaining potent and selective inhibitory activity.

Design Strategy

The core design strategy for **ZSQ836** is outlined below. This process illustrates a logical progression from an existing inhibitor to a novel clinical candidate with improved properties.





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References

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